(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound belonging to the class of furopyrroles These compounds are characterized by a fused furan and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for N-substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of N-substituted pyrroles.
Scientific Research Applications
(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-2-Phenyloctahydropyrrolo[3,4-c]pyrrole
- tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate
Uniqueness
The uniqueness of (3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole lies in its specific stereochemistry and the presence of a butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
57269-15-5 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(3aS,6aR)-5-butyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-11-5-9-7-12-8-10(9)6-11/h9-10H,2-8H2,1H3/t9-,10+ |
InChI Key |
MDHSSASQZFJXIX-AOOOYVTPSA-N |
Isomeric SMILES |
CCCCN1C[C@@H]2COC[C@@H]2C1 |
Canonical SMILES |
CCCCN1CC2COCC2C1 |
Origin of Product |
United States |
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